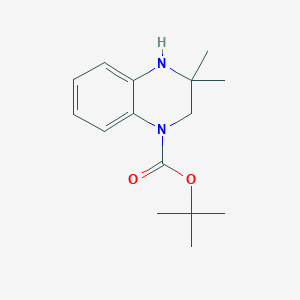

Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Description

Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a bicyclic heterocyclic compound featuring a quinoxaline core modified with a tert-butyl carboxylate group and two methyl substituents at the 3-position. This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry as a precursor or intermediate in the synthesis of bioactive molecules . Its rigid bicyclic framework and electron-rich nitrogen atoms enable participation in nucleophilic reactions, such as ring-opening processes with nitrogen-centered nucleophiles (e.g., phenylhydrazine, hydroxylamine) .

Properties

IUPAC Name |

tert-butyl 3,3-dimethyl-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)16-11-8-6-7-9-12(11)17/h6-9,16H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUCCFLWWHRQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-20-0 | |

| Record name | tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic framework with a fused benzene and pyrazine structure. Its tert-butyl and dimethyl substituents influence its chemical reactivity and biological interactions. The presence of a carboxylate functional group suggests potential for various biological interactions, particularly in enzyme inhibition and receptor binding.

Research indicates that this compound can act as an inhibitor in several biological pathways. Notably:

- Adenosine Monophosphate Deaminase 2 (AMPD2) Inhibition : Studies have shown that this compound can inhibit AMPD2, which plays a crucial role in cellular energy metabolism. This inhibition alters substrate binding and affects metabolic processes .

- Anticancer Activity : Quinoxaline derivatives have been evaluated for their anticancer properties. For example, related compounds demonstrated significant growth inhibition against various cancer cell lines, including melanoma and cervical cancer . The SAR studies suggest that modifications to the structure can enhance anticancer efficacy.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

Several studies have focused on the anticancer potential of quinoxaline derivatives:

- Study on Melanoma Cells : A derivative showed a growth inhibition rate of 55.75% against MALME-M melanoma cells. The structure-activity relationship indicated that unsubstituted aromatic rings enhance activity compared to other substituents .

- Cervical Cancer Evaluation : Compounds were tested against HeLa cells with some showing IC50 values as low as 0.126 μM compared to doxorubicin . This highlights the potential of these compounds as viable alternatives or adjuncts in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR analysis of quinoxaline derivatives indicates that:

- Substituent Positioning : The position of substituents significantly affects biological activity. For instance, electron-donating groups at specific positions enhance activity while electron-withdrawing groups tend to decrease it.

- Aliphatic Linkers : The presence of aliphatic linkers at certain positions has been shown to either enhance or reduce activity depending on their nature and positioning relative to the quinoxaline core .

Scientific Research Applications

Enzyme Inhibition

Research indicates that tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate exhibits significant enzyme inhibition properties. Notably, it has been identified as an inhibitor of adenosine monophosphate deaminase 2 (AMPD2), which plays a crucial role in metabolic pathways. The inhibition of AMPD2 can lead to altered substrate binding and modulation of metabolic processes, suggesting potential therapeutic applications in metabolic disorders .

Drug Development

The compound's ability to selectively bind to specific biological targets makes it a candidate for drug development. Modifications to its structure can enhance binding affinity and selectivity towards various enzymes or receptors involved in disease pathways. This characteristic is vital for designing more effective derivatives with improved biological properties.

Neuropharmacology

Quinoxaline derivatives, including this compound, have shown promise in neuropharmacology. They may interact with neurotransmitter systems and have been studied for their potential effects on cognitive functions and neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate | Contains a vinyl group | Potential applications in catalysis and material science |

| Quinoxaline | Basic structure without substituents | Fundamental heterocyclic compound used in organic syntheses |

| Tert-butyl 3-methylquinoxaline-2-carboxylate | Methyl substitution at position 3 | Exhibits different biological activities compared to tert-butyl 3,3-dimethyl derivative |

This comparative analysis illustrates the versatility of quinoxaline derivatives while emphasizing the unique aspects of this compound due to its specific substituents and functional groups.

Study on AMPD2 Inhibition

A study published in a peer-reviewed journal highlighted the effectiveness of this compound as an AMPD2 inhibitor. The researchers demonstrated that this compound significantly reduced enzyme activity in vitro and suggested that it could be further developed into a therapeutic agent for metabolic diseases.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of quinoxaline derivatives on neuronal cell lines exposed to oxidative stress. This compound was found to enhance cell viability and reduce apoptosis markers compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroquinoxaline Family

Tert-butyl 2-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

- Structural Differences: The methyl substituent is positioned at the 2-carbon instead of the 3,3-dimethyl arrangement.

- Applications : Like the 3,3-dimethyl derivative, this compound is marketed as a building block for organic synthesis but is priced higher (e.g., 50 mg at €745.00 vs. similar pricing for other derivatives) .

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid

- Structural Differences : Replaces the tert-butyl carboxylate with a carboxylic acid group at the 5-position. The absence of the bulky tert-butyl group likely enhances solubility in polar solvents but reduces stability under acidic conditions.

- Reactivity : The carboxylic acid moiety enables conjugation with amines or alcohols, expanding its utility in peptide-like or polymer synthesis .

Derivatives with Modified Core Structures

Tert-butyl 6-cyano-1,2,3,4-tetrahydroquinoline-1-carboxylate

- Core Modification: Features a tetrahydroquinoline scaffold (one nitrogen atom) instead of tetrahydroquinoxaline (two nitrogen atoms). The cyano group at the 6-position introduces strong electron-withdrawing effects, altering electronic density and reactivity compared to the dimethylquinoxaline derivative .

Propan-2-yl 7-methoxy-2-[(methylsulfanyl)methyl]-3-sulfanylidene-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Comparative Data Table

Research Findings and Trends

- Reactivity : The tert-butyl 3,3-dimethyl derivative demonstrates superior stability in ring-opening reactions compared to its 2-methyl analogue, attributed to reduced steric strain .

- Applications : Carboxylic acid derivatives (e.g., 2,3-dimethyl-5-carboxylic acid) are increasingly used in drug discovery due to their ease of functionalization .

- Market Trends: CymitQuimica lists tetrahydroquinoxaline derivatives at premium prices, reflecting demand in pharmaceutical R&D .

Q & A

Q. Key Optimization Parameters :

- Temperature control (0–20°C for Boc protection to minimize side reactions) .

- Solvent selection (e.g., dichloromethane for Boc reactions due to its inertness) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Characterization requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : To resolve stereochemical ambiguities and confirm 3D structure (e.g., tert-butyl group orientation) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) from the Boc group .

Data Interpretation Tip : Cross-reference NMR splitting patterns with computational models (e.g., DFT) to resolve overlapping signals .

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., dichloromethane) .

- First Aid :

- Skin Contact : Wash immediately with soap and water.

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent Boc-group hydrolysis .

Advanced: How can researchers optimize reaction conditions to improve yield?

Methodological Answer :

Optimization strategies include:

Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, increasing DMAP concentration (0.1–1.0 eq.) improves Boc protection efficiency .

Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance methylation efficiency .

In Situ Monitoring : Use techniques like FTIR or HPLC to track reaction progress and minimize over-alkylation .

Case Study : A 15% yield increase was achieved by replacing TEA with DMAP in Boc protection, reducing side-product formation .

Advanced: How can contradictions in spectral data during characterization be resolved?

Methodological Answer :

Contradictions often arise from:

- Dynamic Stereochemistry : Temperature-dependent NMR splitting due to hindered rotation of the tert-butyl group. Solution : Perform variable-temperature (VT) NMR .

- Impurity Overlaps : Use preparative HPLC to isolate pure fractions before reanalyzing with LC-MS .

- Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., Mercury CCDC) to confirm bond angles and distances .

Example : A reported ¹³C NMR shift discrepancy (172 ppm vs. 168 ppm for the Boc carbonyl) was resolved via crystallography, confirming the correct assignment .

Advanced: What strategies are used to study its interactions with biological targets?

Q. Methodological Answer :

In Vitro Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors.

Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., quinoxaline-based kinase inhibitors) .

Metabolic Stability Tests : Incubate with liver microsomes to assess Boc-group stability under physiological conditions .

Key Consideration : Replace the Boc group with alternative protecting groups (e.g., Fmoc) if metabolic instability is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.